molecular formula C34H26FN3O2S2 B11967447 (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11967447
M. Wt: 591.7 g/mol
InChI Key: YYQQMCDGLXVENR-GTWSWNCMSA-N
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Description

The compound (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a fluorobenzyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and fluorobenzyl groups through various coupling reactions. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and fluorobenzyl bromide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced under hydrogenation conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions include oxidized derivatives of the thiazolidinone ring, reduced pyrazole compounds, and substituted fluorobenzyl derivatives. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved would require further experimental validation and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one include:

    Thiazolidinone derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Pyrazole derivatives: Molecules featuring the pyrazole ring with various functional groups.

    Fluorobenzyl compounds: Structures containing the fluorobenzyl moiety attached to different scaffolds.

Uniqueness

The uniqueness of This compound lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C34H26FN3O2S2

Molecular Weight

591.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H26FN3O2S2/c1-23(24-10-4-2-5-11-24)38-33(39)31(42-34(38)41)20-27-21-37(28-13-6-3-7-14-28)36-32(27)25-16-18-29(19-17-25)40-22-26-12-8-9-15-30(26)35/h2-21,23H,22H2,1H3/b31-20-

InChI Key

YYQQMCDGLXVENR-GTWSWNCMSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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